7-Fluorothiochroman-4-one
Overview
Description
7-Fluorothiochroman-4-one is a heterocyclic compound with the molecular formula C9H7FOS. It belongs to the class of thiochromanones, which are sulfur-containing analogs of chromanones. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorothiochroman-4-one typically involves the reaction of 4-fluorothiophenol with acrylic acid in the presence of iodine as a catalyst. The reaction is carried out at 50°C for 24 hours, followed by the addition of a cold saturated sodium thiosulfate solution to quench the reaction .
Industrial Production Methods: This includes using environmentally friendly catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-Fluorothiochroman-4-one, particularly its derivatives, involves the inhibition of cysteine proteases through nucleophilic attack on the β position to the sulfone. This mechanism is crucial for its antileishmanial activity. Additionally, its cytotoxic effects on cancer cells are mediated through ROS (reactive oxygen species)-induced apoptosis .
Comparison with Similar Compounds
Thiochroman-4-one: The parent compound without the fluorine substitution.
Thiosemicarbazone derivatives: Modified versions with enhanced cytotoxic activities.
Benzothiazepines: Structurally related compounds with different biological activities.
Uniqueness: 7-Fluorothiochroman-4-one stands out due to its fluorine substitution, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity .
Properties
IUPAC Name |
7-fluoro-2,3-dihydrothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOONQDUSVYOIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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